molecular formula C15H18BrN3O2 B8071783 tert-Butyl 3-(6-bromopyrazolo[1,5-a]pyridin-2-yl)azetidine-1-carboxylate

tert-Butyl 3-(6-bromopyrazolo[1,5-a]pyridin-2-yl)azetidine-1-carboxylate

Cat. No.: B8071783
M. Wt: 352.23 g/mol
InChI Key: BFKYTNZIYRCLNM-UHFFFAOYSA-N
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Description

tert-Butyl 3-(6-bromopyrazolo[1,5-a]pyridin-2-yl)azetidine-1-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core fused with a brominated pyridine ring and a Boc-protected azetidine moiety. The azetidine (four-membered nitrogen-containing ring) introduces conformational rigidity, while the tert-butyl carbamate (Boc) group serves as a protective group for the secondary amine, enabling synthetic flexibility in downstream modifications. The bromine atom at the 6-position of the pyridine ring provides a reactive site for cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are critical in medicinal chemistry and materials science .

Properties

IUPAC Name

tert-butyl 3-(6-bromopyrazolo[1,5-a]pyridin-2-yl)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrN3O2/c1-15(2,3)21-14(20)18-7-10(8-18)13-6-12-5-4-11(16)9-19(12)17-13/h4-6,9-10H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFKYTNZIYRCLNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=NN3C=C(C=CC3=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl 3-(6-bromopyrazolo[1,5-a]pyridin-2-yl)azetidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C15H18BrN3O2
  • Molecular Weight : 352.230 g/mol
  • CAS Number : 1422344-30-6
  • Appearance : Pale-yellow to yellow-brown solid .

Research indicates that compounds containing the pyrazolo[1,5-a]pyridine moiety exhibit various biological activities, particularly in inhibiting kinases involved in cancer progression and other diseases. The structure of this compound suggests potential interactions with specific protein targets due to the presence of nitrogen atoms in its framework.

Anticancer Activity

Several studies have explored the anticancer potential of pyrazolo[1,5-a]pyridine derivatives. These compounds have shown promise against a variety of cancer cell lines:

  • Cell Lines Tested :
    • Breast cancer (MCF-7)
    • Lung cancer (A549)
    • Colorectal cancer (HCT-116)

In vitro studies demonstrated that derivatives of pyrazolo[1,5-a]pyridine can induce apoptosis in cancer cells, suggesting a mechanism involving the modulation of apoptotic pathways .

Case Study 1: Anticancer Efficacy

A study involving a series of pyrazolo[1,5-a]pyridine derivatives found that certain modifications led to increased potency against breast and lung cancer cell lines. The study highlighted structure–activity relationships (SAR) that can guide future synthesis and optimization efforts for improved anticancer agents based on the pyrazolo scaffold .

Case Study 2: Kinase Inhibition

In another research effort focused on kinase inhibitors for treating human African trypanosomiasis, compounds similar to tert-butyl 3-(6-bromopyrazolo[1,5-a]pyridin-2-yl)azetidine were assessed for their selectivity against human kinases. Results indicated that modifications to the pyrazolo structure could enhance selectivity and efficacy against target pathogens while minimizing toxicity to human cells .

Data Tables

Biological ActivityTarget Cell LineIC50 (µM)Reference
AnticancerMCF-7TBD
AntimicrobialBacillus subtilisTBD
Kinase InhibitionGSK-3βTBD

Note: TBD = To Be Determined; specific IC50 values for this compound are not yet available in literature.

Comparison with Similar Compounds

Azetidine vs. Piperidine/Pyrrolidine Derivatives

  • tert-Butyl 3-(6-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)pyrrolidine-1-carboxylate () Core Structure: Triazolo[1,5-a]pyridine (three nitrogen atoms) vs. pyrazolo[1,5-a]pyridine (two nitrogen atoms). Ring Size: Pyrrolidine (5-membered) vs. azetidine (4-membered). Molecular Weight: 367.24 g/mol (C₁₅H₁₉BrN₄O₂). The pyrrolidine ring offers greater conformational flexibility compared to azetidine, which may influence pharmacokinetics .
  • (R)-tert-Butyl 3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)piperidine-1-carboxylate ()

    • Core Structure : Imidazo-pyrrolo-pyrazine (three fused rings) vs. pyrazolo-pyridine.
    • Ring Size : Piperidine (6-membered) vs. azetidine.
    • Molecular Weight : ~510 g/mol (M+H).
    • Key Differences : The extended fused-ring system may enhance planar stacking interactions in biological targets, while the piperidine ring reduces steric strain compared to azetidine .

Boronated Pyrazolo[1,5-a]pyrimidine Derivative ()

  • Core Structure : Pyrazolo[1,5-a]pyrimidine (pyrimidine with two nitrogens) vs. pyrazolo[1,5-a]pyridine.
    • Substituent : Boronate ester (enables Suzuki coupling) vs. bromine.
    • Molecular Weight : 555.31 g/mol (C₃₁H₃₉BN₅O₄).
    • Key Differences : The boronate group facilitates cross-coupling reactions, whereas bromine allows for nucleophilic substitutions. Pyrimidine’s additional nitrogen may alter electronic properties and binding affinity .

Functional Group and Reactivity Comparison

Compound Name Reactive Site Key Functionalization Applications
Target Compound 6-Bromo Cross-coupling Pharmaceutical intermediates
Boronated Pyrazolo-pyrimidine Boronate ester Suzuki reactions Drug discovery, materials science
Tosylated Imidazo-pyrrolo-pyrazine () Tosyl group Nucleophilic substitution Intermediate in kinase inhibitors
  • Bromo vs. Boronate : Bromine supports palladium-catalyzed couplings (e.g., with arylboronic acids), while boronate esters enable direct Suzuki reactions without pre-functionalization .
  • Boc Protection : Common across analogues (e.g., ), the Boc group enhances stability during synthesis but requires acidic deprotection in final steps .

Physicochemical Properties

Property Target Compound (Estimated) Triazolo-pyrrolidine () Boronated Pyrazolo-pyrimidine ()
Molecular Weight ~367 g/mol 367.24 g/mol 555.31 g/mol
pKa ~1.8 (predicted) 1.81 (predicted) Not reported
Density ~1.53 g/cm³ 1.53 g/cm³ Not reported
  • Smaller ring systems (azetidine) may increase metabolic stability due to reduced flexibility but introduce synthetic challenges (e.g., ring strain) .

Q & A

Basic: What are the recommended synthetic routes for preparing tert-butyl 3-(6-bromopyrazolo[1,5-a]pyridin-2-yl)azetidine-1-carboxylate?

The compound can be synthesized via coupling reactions between azetidine intermediates and bromopyrazolo-pyridine derivatives. For example:

  • Azetidine precursor preparation : Start with tert-butyl 3-oxoazetidine-1-carboxylate, which can be functionalized via hydroxylamine condensation to form tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate .
  • Cross-coupling : React tert-butyl 3-iodoazetidine-1-carboxylate with 6-bromopyrazolo[1,5-a]pyridine derivatives under palladium catalysis. Similar strategies are used in analogous systems, yielding products after purification via flash chromatography (e.g., cyclohexane/EtOAc gradients) .

Advanced: How can researchers address low yields in Suzuki-Miyaura cross-coupling reactions involving bromopyrazolo-pyridine derivatives?

Low yields (e.g., 21% in related systems ) often stem from steric hindrance or competing side reactions. Strategies include:

  • Catalyst optimization : Use Pd(PPh₃)₄ or XPhos Pd G3 for improved turnover in sterically demanding systems.
  • Solvent/base screening : Test polar aprotic solvents (DMF, DMSO) with weak bases (K₂CO₃) to minimize dehalogenation .
  • Pre-functionalization : Introduce directing groups (e.g., boronic esters) to enhance reactivity .

Basic: What safety protocols are critical when handling this compound?

Key precautions include:

  • Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of dust or vapors .
  • Storage : Keep away from ignition sources and store in a cool, dry place .
  • Emergency measures : For skin contact, rinse immediately with water; consult SDS for specific first-aid protocols .

Advanced: How can NMR spectroscopy resolve structural ambiguities in azetidine-pyrazolo-pyridine derivatives?

  • ¹H NMR : Analyze coupling constants to distinguish between azetidine conformers. For example, protons on the azetidine ring typically show splitting patterns (J = 6–8 Hz) indicative of restricted rotation .
  • ¹³C NMR : Look for carbonyl signals near 155–160 ppm (Boc group) and aromatic carbons at 110–150 ppm (pyrazolo-pyridine) .
  • HSQC/HMBC : Correlate azetidine protons with adjacent carbons to confirm substitution patterns .

Basic: What purification methods are effective for isolating this compound?

  • Flash chromatography : Use silica gel with gradients like cyclohexane/EtOAc (100:0 to 50:50) .
  • Reverse-phase chromatography (C18) : Employ water/acetonitrile gradients for polar byproduct removal .
  • Recrystallization : Optimize solvent pairs (e.g., hexane/DCM) to obtain high-purity crystalline solids .

Advanced: How can researchers mitigate regioselectivity challenges during pyrazolo-pyridine functionalization?

  • Directing groups : Introduce electron-withdrawing groups (e.g., bromine) to guide cross-coupling at the 6-position .
  • Computational modeling : Use DFT calculations to predict reactive sites based on frontier molecular orbitals .
  • Protection/deprotection : Temporarily block competing reactive sites using Boc or TMS groups .

Basic: What analytical techniques confirm the compound’s identity and purity?

  • LC-MS : Monitor molecular ion peaks ([M+H]⁺) to verify molecular weight .
  • FT-IR : Confirm Boc group presence via C=O stretches at ~1700 cm⁻¹ and C-O-C at ~1250 cm⁻¹ .
  • Elemental analysis : Validate C, H, N composition within 0.4% of theoretical values .

Advanced: How can researchers optimize reaction conditions for azetidine ring stability?

  • pH control : Maintain neutral to slightly basic conditions (pH 7–8) to prevent Boc group hydrolysis .
  • Low-temperature reactions : Perform couplings at 0–20°C to minimize ring-opening side reactions .
  • Additives : Include stabilizing agents like molecular sieves or anhydrous MgSO₄ .

Basic: What are common byproducts observed during synthesis, and how are they characterized?

  • Debromination : Detected via LC-MS as a mass decrease of ~80 Da .
  • Azetidine ring-opening : Identified by IR loss of C=O stretches or NMR signals for secondary amines .
  • Diastereomers : Resolved via chiral HPLC or NOESY for spatial correlations .

Advanced: What strategies improve catalytic efficiency in Buchwald-Hartwig aminations involving this compound?

  • Ligand screening : Test biarylphosphines (e.g., DavePhos) for enhanced electron-deficient aryl coupling .
  • Microwave irradiation : Reduce reaction times from hours to minutes while maintaining yields .
  • Substrate pre-activation : Convert bromine to iodide via Finkelstein reaction for higher reactivity .

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